molecular formula C22H17ClN2O3S B2426030 (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 211929-32-7

(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2426030
CAS No.: 211929-32-7
M. Wt: 424.9
InChI Key: QGTWFGLBLAQMFT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-6-4-3-5-7-15)25-20(26)17(29-22(25)24-13)12-14-8-10-16(23)11-9-14/h3-12,19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWFGLBLAQMFT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by data from recent studies.

Chemical Structure and Properties

The compound's structure features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The presence of the 4-chlorobenzylidene moiety is particularly significant as halogenated compounds often exhibit increased potency in biological assays.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For example:

  • Cytotoxicity Studies : Compounds similar to (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. In particular, the derivatives demonstrated a twofold increase in cytotoxicity compared to standard chemotherapeutics like Sorafenib .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines are also recognized for their antimicrobial properties:

  • Antibacterial Screening : Compounds derived from this class have shown moderate antibacterial activity against several strains of bacteria. For instance, studies reported that certain derivatives exhibited effectiveness comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been explored in various models:

  • Inhibitory Effects on COX Enzymes : Some derivatives have been identified as dual inhibitors of cyclooxygenase (COX) enzymes involved in inflammation pathways. This suggests a mechanism through which these compounds may alleviate inflammatory responses .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidines on M-HeLa cells; found significant cytotoxicity with IC50 values lower than those of conventional drugs .
Study 2 Investigated antimicrobial activity against Gram-positive and Gram-negative bacteria; several derivatives showed promising results .
Study 3 Assessed anti-inflammatory properties via COX inhibition assays; certain compounds demonstrated effective inhibition comparable to ibuprofen .

Scientific Research Applications

Anticancer Applications

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant inhibitory activity against various cancer cell lines. For instance, recent studies demonstrated that newly synthesized thiazolopyrimidine derivatives showed excellent topoisomerase II inhibitory activity, which is crucial for cancer cell replication and survival . The introduction of specific substituents on the thiazolopyrimidine nucleus enhances the binding affinity to the enzyme's active site, thereby increasing anticancer efficacy.

Case Study:

A study conducted on a series of thiazolopyrimidine derivatives revealed that modifications at the C2 position with polyoxygenated benzylidene moieties resulted in improved cytotoxicity against human cancer cell lines. The MTT assay results indicated substantial cell death in treated groups compared to controls .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also shown promising results in antimicrobial applications. Various derivatives have been synthesized and tested for their antibacterial and antifungal properties. For example, compounds synthesized through intramolecular cyclization exhibited moderate antibacterial activity compared to standard reference drugs . The structural modifications significantly influenced their lipophilicity and biological activity.

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

Compound IDActivity TypeMinimum Inhibitory Concentration (MIC)Reference
2aAntibacterial32 µg/mL
4aAntifungal16 µg/mL
5Broad-spectrum64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been explored with encouraging results. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways.

Case Study:

In a study evaluating the anti-inflammatory effects of several thiazolopyrimidine derivatives, it was found that specific structural modifications led to enhanced COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential for developing new anti-inflammatory agents based on this scaffold.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thiazolo[3,2-a]pyrimidines have been investigated for additional therapeutic effects including:

  • Antioxidant Activity : Some derivatives display significant antioxidant properties, which can be beneficial in managing oxidative stress-related diseases .
  • Anti-acetylcholinesterase Activity : Certain compounds have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine .
  • Insecticidal Properties : Research has also indicated that these compounds can serve as effective insecticides due to their biological activity against pests .

Preparation Methods

Synthetic Pathways for Thiazolo[3,2-a]Pyrimidine Core Formation

The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclodehydration of 2-thioxo-dihydropyrimidine derivatives. For instance, 1a–x (2-phenacylthio-dihydropyrimidine hydrobromides) undergo intramolecular cyclization using polyphosphoric acid (PPA) at elevated temperatures to yield thiazolo[3,2-a]pyrimidines 2a–x (Scheme 1). Alternative methods employ chloroacetic acid in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, facilitating cyclization at reflux temperatures.

Biginelli Reaction for Dihydropyrimidine Precursors

The dihydropyrimidine-thione precursor is synthesized via a three-component Biginelli condensation. For example, benzaldehyde derivatives, thiourea, and methyl acetoacetate react in ethanol with sulfamic acid as a catalyst at 50°C for 3 hours. This step yields 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a critical intermediate for subsequent functionalization.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies highlight the efficacy of sodium acetate in acetic acid/acetic anhydride for cyclization, achieving yields of 78–82%. Substituting acetic acid with toluene or dichloromethane reduces yields to <50%, underscoring the importance of protic solvents in stabilizing intermediates.

Table 1: Comparison of Catalytic Systems for Cyclization
Catalyst Solvent System Temperature (°C) Yield (%) Reference
Polyphosphoric Acid PPA 120 70–75
Sodium Acetate AcOH/Ac₂O 110 78–82
Piperidine Ethanol 80 65–70

Structural Characterization and Analytical Data

The target compound is characterized by IR, NMR, and X-ray crystallography. Key spectral features include:

  • IR : Strong absorption at 1704–1708 cm⁻¹ (C=O ester), 1545 cm⁻¹ (C=N thiazole), and 749 cm⁻¹ (C–S bond).
  • ¹H NMR : Signals at δ 1.13 ppm (CH₃ ester), δ 5.21 ppm (H-5 pyrimidine), and δ 7.25–7.98 ppm (aromatic protons).
  • X-ray : Flattened boat conformation of the pyrimidine ring and dihedral angles of 80–85° between the thiazole and benzene rings.

Yield Optimization and Scalability

Scaling the reaction to 10 mmol maintains yields of 75–80%, with recrystallization from ethyl acetate/ethanol (3:2) providing high-purity product. Prolonged reflux (>6 hours) or excess aldehyde (>1.2 equiv) leads to side products such as bis-benzylidene adducts, reducing yields to <60%.

Industrial Applications and Pharmacological Relevance

While the pharmacological profile of the title compound remains unexplored, structurally related thiazolo[3,2-a]pyrimidines exhibit antimicrobial and anti-inflammatory activities. The 4-chlorobenzylidene moiety may enhance bioactivity by improving lipid solubility, as indicated by Clog P values of 3.2–3.5 for analogous compounds.

Q & A

Basic: What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via a multi-step condensation reaction. A typical protocol involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ester) with chloroacetic acid, 4-chlorobenzaldehyde, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . Yield optimization (up to 78%) is achieved by controlling reaction time, temperature (reflux at ~120°C), and catalyst loading. Recrystallization from ethyl acetate/ethanol (3:2) produces pure crystals suitable for X-ray studies .

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structure and (E)-configuration?

Answer:

  • X-ray diffraction (XRD): Resolves the (E)-stereochemistry by analyzing dihedral angles between the thiazolo[3,2-a]pyrimidine core and the 4-chlorobenzylidene substituent. For example, a dihedral angle of ~80° between fused rings confirms non-planar packing .
  • NMR/IR spectroscopy: Key signals include ester carbonyl (C=O) at ~170 ppm in 13C^{13}\text{C} NMR, thiazole C-S stretching at ~680 cm1^{-1} in IR, and aromatic protons in 1H^{1}\text{H} NMR .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer: Contradictions often arise from substituent variations (e.g., 4-Cl vs. 2-F or 2,4,6-trimethoxy groups). Systematic approaches include:

  • Structure-Activity Relationship (SAR) studies: Compare IC50_{50} values against biological targets (e.g., antimicrobial or anticancer assays) for derivatives with different substituents .
  • Computational docking: Use tools like AutoDock to model interactions between the 4-chlorobenzylidene group and target binding pockets, explaining enhanced activity over fluorine-substituted analogs .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the 4-chloro group lowers LUMO energy, enhancing nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) simulations: Model solvation effects and stability of hydrogen-bonded networks observed in XRD (e.g., C–H···O interactions) to predict bioavailability .

Basic: How should stability studies be designed to evaluate the compound under experimental conditions?

Answer:

  • Thermal stability: Perform thermogravimetric analysis (TGA) up to 400 K; decomposition points (~427–428 K) indicate storage limits .
  • Photochemical stability: Use HPLC to monitor degradation under UV light (254 nm) over 72 hours.
  • pH stability: Test solubility and integrity in buffers (pH 3–10) via 1H^{1}\text{H} NMR .

Advanced: How do crystal packing and hydrogen bonding influence physicochemical properties?

Answer: XRD reveals bifurcated C–H···O hydrogen bonds forming chains along the c-axis, which reduce solubility but enhance thermal stability. The flattened boat conformation of the thiazolo[3,2-a]pyrimidine ring (deviation: 0.224 Å from plane) increases rigidity, impacting bioavailability .

Basic: What are the key steps for validating synthetic purity and enantiomeric excess?

Answer:

  • Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers.
  • Melting point analysis: Compare observed mp (e.g., 427–428 K) with literature to detect impurities .

Advanced: How can substituent electronic effects be quantified to guide rational design?

Answer:

  • Hammett constants (σ): Correlate 4-Cl’s electron-withdrawing effect (σ = 0.23) with reaction rates in nucleophilic substitutions.
  • Comparative XRD: Analyze bond lengths (e.g., C=O at 1.211 Å vs. 1.367 Å for C–S) to quantify resonance stabilization .

Basic: What solvent systems are optimal for recrystallization and spectroscopic analysis?

Answer: Ethyl acetate/ethanol (3:2) yields high-purity crystals for XRD. For NMR, dissolve in deuterated DMSO to avoid ester hydrolysis observed in CDCl3_3 .

Advanced: How can in vitro and in silico data be integrated to prioritize derivatives for in vivo studies?

Answer: Combine:

  • Pharmacokinetic predictions: Use SwissADME to estimate LogP (e.g., ~3.2 for 4-Cl derivative) and blood-brain barrier permeability.
  • In vitro cytotoxicity: Screen against HepG2 cells; prioritize compounds with IC50_{50} < 10 µM and low predicted toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.